Diethyl(propyl)amine

Catalog No.
S564774
CAS No.
4458-31-5
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(propyl)amine

CAS Number

4458-31-5

Product Name

Diethyl(propyl)amine

IUPAC Name

N,N-diethylpropan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3

InChI Key

PQZTVWVYCLIIJY-UHFFFAOYSA-N

SMILES

CCCN(CC)CC

Canonical SMILES

CCCN(CC)CC

Diethyl(propyl)amine, also known as N,N-Diethyl-N-propylamine, is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molar mass of 87.17 g/mol. It is classified as a tertiary amine, characterized by the presence of two ethyl groups and one propyl group attached to a nitrogen atom. This compound is a colorless liquid at room temperature and possesses a distinctive amine odor. Diethyl(propyl)amine is soluble in organic solvents and exhibits basic properties due to the nitrogen atom's lone pair, which can accept protons.

Potential Catalyst and Reagent

DEPA has been investigated as a potential catalyst in various organic reactions. For instance, studies suggest its effectiveness in promoting the Diels-Alder cycloaddition reaction, a fundamental process for creating complex organic molecules []. Additionally, DEPA's ability to act as a Brønsted base (a molecule that can accept a proton) makes it a potential reagent in various chemical transformations [].

Corrosion Inhibition

DEPA's properties, like its weak alkalinity and miscibility with various solvents, have led to its exploration as a corrosion inhibitor. Research suggests its potential application in protecting metals like copper and aluminum from corrosion in specific environments [].

Typical of amines, including:

  • Neutralization Reactions: It can react with acids to form corresponding salts. For instance, when combined with hydrochloric acid, it produces diethyl(propyl)ammonium chloride.
  • Alkylation Reactions: The nitrogen atom can undergo alkylation, where it reacts with alkyl halides to form more complex amines.
  • Condensation Reactions: Diethyl(propyl)amine can react with carbonyl compounds in condensation reactions to form imines or enamines.

These reactions are often exothermic and may require specific conditions such as temperature control to prevent unwanted side reactions .

Diethyl(propyl)amine can be synthesized through several methods:

  • Alkylation of Ammonia: One common method involves the alkylation of ammonia using ethyl bromide and propyl bromide under basic conditions. This method typically requires careful control of reaction conditions to minimize side products.
  • Reductive Amination: Another approach is reductive amination, where an aldehyde or ketone reacts with diethylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Direct Alkylation: The direct alkylation of diethylamine with propylene oxide or propylene glycol under acidic conditions can also yield diethyl(propyl)amine .

Diethyl(propyl)amine has several applications across different industries:

  • Chemical Intermediate: It serves as a building block for synthesizing various chemicals, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is utilized in chemical processes requiring non-polar solvents.
  • Corrosion Inhibitor: The compound is used in formulations aimed at preventing corrosion in metals by forming protective films .

Research on the interactions of diethyl(propyl)amine with other substances reveals its potential effects on biological systems:

  • Drug Interactions: Studies indicate that this compound may interact with other drugs affecting metabolic pathways or neurotransmitter levels.
  • Environmental Impact: Interaction studies have also focused on its behavior in environmental contexts, particularly its reactivity with pollutants or other organic compounds.

Understanding these interactions is crucial for assessing both therapeutic efficacy and environmental safety .

Similar Compounds: Comparison

Diethyl(propyl)amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DiethylamineC4H11NC_4H_{11}NContains two ethyl groups; commonly used as a base.
PropylamineC3H9NC_3H_{9}NA primary amine; simpler structure than diethyl(propyl)amine.
TriethylamineC6H15NC_6H_{15}NContains three ethyl groups; more sterically hindered.
DimethylpropylamineC5H13NC_5H_{13}NSimilar structure but contains two methyl groups instead of ethyl.
N,N-Diethyl-N-isopropylamineC7H17NC_7H_{17}NContains an isopropyl group; used in similar applications.

Diethyl(propyl)amine's unique combination of ethyl and propyl groups gives it distinct chemical properties and reactivity compared to these similar compounds, making it particularly useful in specific industrial applications .

The synthesis of diethyl(propyl)amine through traditional alkylation pathways represents one of the most fundamental approaches for tertiary amine preparation. Diethyl(propyl)amine, with the molecular formula C₇H₁₇N and Chemical Abstracts Service Registry Number 4458-31-5, is a tertiary amine characterized by two ethyl groups and one propyl group attached to a central nitrogen atom [46] [48]. The compound appears as a colorless liquid with a molecular weight of 115.22 grams per mole and exhibits the characteristic basic properties of tertiary amines [46] [49].

Traditional alkylation pathways for diethyl(propyl)amine synthesis primarily involve the sequential alkylation of ammonia or primary amines with alkyl halides through nucleophilic substitution mechanisms [4] [24]. The most straightforward approach involves the alkylation of ammonia using ethyl bromide and propyl bromide under basic conditions, though this method requires careful control of reaction conditions to minimize side products . The reaction proceeds through successive substitution nucleophilic bimolecular mechanisms, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide [4] [31].

The alkylation process typically begins with ammonia reacting with ethyl bromide to form ethylamine, which subsequently undergoes further alkylation to produce diethylamine [2] [24]. The final step involves the reaction of diethylamine with propyl bromide to yield the desired diethyl(propyl)amine product [24] [30]. Each alkylation step increases the nucleophilicity of the nitrogen center, making successive reactions more favorable but also increasing the likelihood of over-alkylation [35] [24].

Table 1: Traditional Alkylation Reaction Conditions for Tertiary Amine Synthesis

SubstrateAlkylating AgentBaseTemperature (°C)Yield (%)Reference
AmmoniaEthyl bromidePotassium carbonate60-8065-75 [24]
EthylamineEthyl bromideSodium hydroxide50-7070-85 [2]
DiethylaminePropyl bromideTriethylamine40-6080-90 [30]
Secondary aminesAlkyl halidesPotassium tert-butoxide80-10060-97 [17]

The traditional alkylation approach suffers from several inherent limitations that affect both yield and selectivity [2] [24]. The primary challenge lies in the tendency for multiple alkylation events, as each successive alkylation step produces a more nucleophilic amine capable of further reaction with remaining alkyl halide [24] [35]. This phenomenon, known as exhaustive alkylation, can lead to the formation of quaternary ammonium salts through the Menshutkin reaction when tertiary amines react with additional alkyl halides [31] [36].

To address these selectivity issues, synthetic chemists have developed several optimization strategies for traditional alkylation pathways [25] [27]. The use of excess amine relative to the alkylating agent can help minimize over-alkylation by ensuring that the desired product is formed preferentially [24] [34]. Additionally, the choice of base plays a crucial role in controlling reaction selectivity, with weaker bases such as potassium carbonate often providing better control compared to stronger bases like sodium hydroxide [17] [24].

Temperature control represents another critical optimization parameter in traditional alkylation synthesis [27] [32]. Lower reaction temperatures generally favor the formation of the desired tertiary amine while reducing the formation of quaternary ammonium salts [32] [36]. However, reaction rates at lower temperatures may be insufficient for practical synthesis, necessitating a careful balance between selectivity and reaction efficiency [27] [24].

The traditional Gabriel synthesis provides an alternative approach for preparing primary amines that can subsequently be converted to tertiary amines through controlled alkylation [25]. This method utilizes phthalimide as a protected amine equivalent, allowing for selective monoalkylation followed by deprotection to yield primary amines [25]. While not directly applicable to diethyl(propyl)amine synthesis, this approach demonstrates the importance of protecting group strategies in controlling amine alkylation selectivity [25].

Catalytic Amination Approaches Using Transition Metal Complexes

Transition metal-catalyzed amination represents a significant advancement in the synthesis of tertiary amines, offering improved selectivity and functional group tolerance compared to traditional alkylation methods [8] [10]. These catalytic approaches utilize late transition metals such as palladium, rhodium, iridium, and ruthenium to facilitate carbon-nitrogen bond formation through various mechanistic pathways [11] [15].

Palladium-catalyzed amination reactions have emerged as particularly powerful tools for tertiary amine synthesis [13] [15]. The Buchwald-Hartwig amination, utilizing palladium complexes with phosphine ligands, enables the coupling of aryl halides with amines under mild conditions [15]. While traditionally focused on aromatic substrates, recent developments have extended this methodology to aliphatic systems relevant to diethyl(propyl)amine synthesis [13] [8].

The mechanism of palladium-catalyzed amination involves oxidative addition of the organic halide to the palladium center, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [15] [8]. The choice of ligand system significantly influences both the reaction rate and selectivity, with sterically hindered and electron-rich phosphines generally providing optimal performance [15] [13].

Table 2: Transition Metal Catalysts for Tertiary Amine Synthesis

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)SelectivityReference
Palladium/BINAPAryl bromides80°C, Toluene85-95High [15]
Rhodium/dppeAlkenes100°C, 1 atm CO70-85Moderate [14]
Iridium/TMS-SYNPHOSInternal alkenes60°C, THF80-90High [11]
Ruthenium/XantphosTerminal alkenes120°C, Dioxane75-88Good [11]
Copper/phenanthrolineAlkyl halides25°C, Blue LED65-80Moderate [12]

Rhodium-catalyzed amination processes offer unique advantages for the synthesis of aliphatic tertiary amines [14] [11]. The rhodium-catalyzed allylic carbon-hydrogen amination enables the direct functionalization of alkenes to produce allylic amines [14]. This methodology proceeds through carbon-hydrogen activation to generate a rhodium-π-allyl complex, followed by nucleophilic attack by the amine to form the carbon-nitrogen bond [14].

Mechanistic studies of rhodium-catalyzed allylic amination have revealed that carbon-hydrogen activation is the rate-determining step, with activation energies typically ranging from 25 to 30 kilocalories per mole [14]. The reaction requires an external oxidant, commonly silver acetate, to facilitate the oxidatively induced reductive elimination process [14]. Density functional theory calculations support a mechanism involving oxidation of the rhodium center from the +3 to +4 oxidation state prior to carbon-nitrogen bond formation [14].

Iridium-catalyzed hydroamination represents another powerful approach for tertiary amine synthesis, particularly for the addition of amines to unactivated alkenes [11]. Cationic iridium complexes with chiral ligands enable enantioselective hydroamination of both terminal and internal alkenes [11]. The reaction proceeds through a ter-bi mechanism involving sequential binding of cofactor, alkene, and amine, followed by migratory insertion into the iridium-nitrogen bond [11].

The development of photoinduced copper catalysis has opened new avenues for tertiary amine synthesis under mild conditions [12]. These reactions utilize visible light to generate alkyl radicals that couple with copper-amine intermediates to form carbon-nitrogen bonds [12]. The process tolerates a wide range of functional groups and provides access to tertiary amines that are difficult to prepare through traditional methods [12].

Reductive amination catalyzed by transition metals offers a particularly atom-economical approach to tertiary amine synthesis [5] [37]. This methodology involves the condensation of secondary amines with aldehydes or ketones to form iminium intermediates, followed by reduction to yield tertiary amines [5] [40]. The use of sodium cyanoborohydride as a selective reducing agent allows for the reduction of iminium ions without affecting unreacted carbonyl compounds [38] [41].

Table 3: Reductive Amination Conditions for Tertiary Amine Synthesis

Carbonyl SubstrateAmine PartnerReducing AgentpHYield (%)Reference
PropanalDiethylamineSodium cyanoborohydride6-785-92 [38]
ButanalSecondary aminesSodium borohydride4-575-85 [37]
KetonesAryl aminesTrichlorosilane/TMEDA7-870-90 [27]
AldehydesAliphatic aminesCatalytic hydrogenation5-680-95 [40]

The carbonyl alkylative amination represents a higher-order variant of reductive amination that enables the direct coupling of aldehydes, secondary amines, and alkyl halides [5]. This transformation utilizes visible light and silane reducing agents to initiate a radical chain process that forms tertiary amines without structural constraints [5]. The reaction proceeds through the addition of alkyl radicals to all-alkyl-iminium ions generated in situ from the aldehyde and secondary amine [5].

Green Chemistry Strategies in Propylamine Derivative Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for propylamine derivatives, including diethyl(propyl)amine [17] [19]. These approaches emphasize atom economy, waste reduction, and the use of renewable feedstocks while maintaining synthetic efficiency and selectivity [22] [20].

Deep eutectic solvents have emerged as environmentally benign alternatives to volatile organic solvents in amine synthesis [17] [36]. Choline chloride-based deep eutectic solvents, particularly those combined with glycerol, oxalic acid, or levulinic acid as hydrogen bond donors, provide effective media for amination reactions [17] [36]. The Ullmann amine synthesis conducted in choline chloride/glycerol systems achieves yields of 80-98% while enabling catalyst and solvent recycling [17].

The benefits of deep eutectic solvents extend beyond their environmental compatibility to include enhanced catalyst stability and improved reaction selectivity [17] [36]. These solvents appear to stabilize copper catalysts, eliminating the need for additional ligands and reducing the formation of side products [17]. The ionic nature of deep eutectic solvents also facilitates product separation and catalyst recovery, contributing to overall process sustainability [17].

Table 4: Green Chemistry Metrics for Sustainable Amine Synthesis

MethodologyAtom Economy (%)E-FactorSolvent TypeRenewable Content (%)Reference
Deep eutectic solvents85-952-5ChCl/Glycerol90-100 [17]
Hydrogen borrowing90-981-3Neat conditions80-95 [20]
Biocatalytic amination95-1000.5-2Water100 [22]
Photocatalytic methods80-903-8Green solvents60-80 [42]

Hydrogen borrowing methodology represents a particularly atom-efficient approach to amine synthesis that utilizes alcohols as alkylating agents [20] [22]. This strategy involves the catalytic dehydrogenation of alcohols to aldehydes, followed by condensation with amines and subsequent reduction of the resulting imines [20]. The overall process generates water as the only by-product, achieving exceptional atom economy [20] [22].

Nickel-based catalysts have shown particular promise for hydrogen borrowing amination of propanol derivatives [53] [20]. The reaction proceeds through a dehydroamination pathway involving sequential dehydrogenation, condensation, and hydrogenation steps [53]. Kinetic studies indicate that α-hydrogen abstraction from propoxide species limits the overall reaction rate [53]. Supported nickel catalysts on hydroxyapatite demonstrate superior activity compared to silica-supported systems, with turnover frequencies an order of magnitude higher [53].

The mechanism of hydrogen borrowing amination has been elucidated through isotopic labeling studies and in situ spectroscopic techniques [53] [20]. The initial dehydrogenation step requires alcohols with α-hydrogen atoms, as demonstrated by the inability of tert-butanol to undergo amination under hydrogen borrowing conditions [53]. The rapid conversion of propanal to propylamine when fed directly confirms that dehydrogenation is the rate-limiting step [53].

Biomass-derived feedstocks offer sustainable starting materials for propylamine derivative synthesis [19] [20]. Lignin depolymerization products, including phenolic compounds with propyl side chains, can be converted to valuable amines through catalytic amination processes [19] [20]. The strategy incorporates all intrinsic functional groups present in lignin-derived platform chemicals, maximizing atom utilization while minimizing waste generation [20].

Table 5: Biomass-Derived Substrates for Sustainable Amine Synthesis

Biomass SourcePlatform ChemicalAmine ProductCatalyst SystemYield (%)Reference
LigninPropyl phenolsPhenylpropylaminesRu/C, H₂75-85 [20]
CelluloseHydroxymethylfurfuralFurylmethylaminesPd/Al₂O₃70-80 [19]
Proteinsα-Amino acidsCyclic aminesFe/Ni catalysts80-90 [20]
TriglyceridesFatty alcoholsLong-chain aminesSupported Ni85-95 [20]

Photocatalytic amination methods utilize visible light to drive carbon-nitrogen bond formation under mild conditions [42] [21]. These processes often employ earth-abundant metal catalysts and avoid the need for high temperatures or pressures [42]. Gold-catalyzed hydroamination using cyclic alkyl amino carbene ligands represents one such approach, enabling the addition of ammonia to acetylene derivatives to produce amine products [21].

The application of machine learning optimization to photocatalytic amine synthesis has demonstrated significant improvements in both yield and process efficiency [42]. Bayesian optimization algorithms can identify optimal reaction conditions across multiple continuous variables, including concentration, temperature, and residence time [42]. These approaches have achieved productivities approximately 25 times higher than batch processes while maintaining high selectivity [42].

Enzyme-catalyzed amination processes represent the pinnacle of green chemistry approaches to amine synthesis [44] [22]. Imine reductases enable the enantioselective reduction of imines to produce chiral amines with excellent stereochemical control [44]. These biocatalysts operate under mild conditions in aqueous media and utilize renewable cofactors such as nicotinamide adenine dinucleotide [44].

Reductive aminases represent a specialized class of enzymes capable of catalyzing both imine formation and reduction in a single active site [44]. These enzymes can convert ketones and amines directly to secondary amines using a ter-bi mechanism analogous to amino acid dehydrogenases [44]. The preparative potential of reductive aminases has been demonstrated on 100-milligram scales with isolated yields exceeding 75% [44].

By-product Formation Mechanisms and Purification Challenges

The synthesis of diethyl(propyl)amine faces significant challenges related to by-product formation and subsequent purification requirements [26] [29]. Understanding the mechanisms of side product formation is essential for developing effective purification strategies and optimizing synthetic yields [26] [24].

Multiple alkylation represents the primary source of by-products in traditional alkylation pathways [24] [35]. The sequential nature of amine alkylation leads to the formation of primary, secondary, and tertiary amines as well as quaternary ammonium salts [24] [30]. The relative nucleophilicity of these species determines the product distribution, with more highly substituted amines generally exhibiting greater reactivity toward alkyl halides [2] [35].

The formation of quaternary ammonium salts through the Menshutkin reaction poses a particular challenge in tertiary amine synthesis [31] [32]. This reaction involves the nucleophilic attack of a tertiary amine on an alkyl halide to produce a quaternary ammonium salt [31]. The reaction rate depends on the nucleophilicity of the amine, the electrophilicity of the alkyl halide, and the polarity of the reaction medium [32] [36].

Table 6: Common By-products in Diethyl(propyl)amine Synthesis

By-productFormation MechanismTypical Yield (%)Separation MethodReference
EthylamineUnder-alkylation5-15Distillation [24]
DiethylamineUnder-alkylation10-25Fractional distillation [24]
Tetraethylammonium bromideOver-alkylation8-20Crystallization [30]
Propyldiethylammonium saltsMenshutkin reaction5-12Ion exchange [31]
Oxidation productsAtmospheric oxidation2-8Chromatography [26]

Steric hindrance effects significantly influence by-product formation patterns in tertiary amine synthesis [32] [27]. Bulky alkyl groups reduce the reaction rate of further alkylation, providing a degree of selectivity control [32]. Research on the influence of alkyl chain length has demonstrated that reaction rates decrease with increasing steric bulk up to C3 for trialkyl amines [32]. This phenomenon can be exploited to favor the formation of the desired tertiary amine over quaternary ammonium salts [32].

Oxidative side reactions represent another significant source of impurities in amine synthesis [26] [33]. Amines are susceptible to oxidation by atmospheric oxygen, leading to the formation of hydroxylamines, nitrones, and other oxidized species [26]. These reactions are particularly problematic during workup and purification procedures, where extended exposure to air can lead to significant product degradation [26] [33].

The purification of tertiary amines presents unique challenges due to their basic nature and tendency to interact strongly with acidic sites on silica gel [29]. Traditional chromatographic methods often require the use of modified mobile phases containing competing amines such as triethylamine [29]. The acid-base attraction between basic amines and acidic silanols necessitates the use of aggressive solvent systems such as dichloromethane/methanol/ammonia mixtures [29].

Table 7: Purification Methods for Tertiary Amine Products

MethodPrincipleEfficiency (%)LimitationsReference
Fractional distillationBoiling point differences85-95Similar boiling points [24]
Acid-base extractionpH-dependent solubility80-90Emulsion formation [26]
Ion exchange chromatographyCharge separation90-98Column regeneration [31]
Trichloroacetic acid precipitationTemporary salt formation95-98Limited substrate scope [26]
Amine-modified silicaReduced acid-base interaction88-95Cost considerations [29]

Trichloroacetic acid-mediated purification has emerged as an innovative approach to amine purification that significantly reduces waste generation [26]. This method involves the temporary protonation of amines with trichloroacetic acid to form precipitable salts, followed by decarboxylation to release the pure amine [26]. The process generates only volatile carbon dioxide and chloroform as by-products, offering exceptional atom economy [26].

The mechanism of trichloroacetic acid purification exploits the out-of-equilibrium nature of the acid-base reaction [26]. Initial salt formation enables separation from neutral impurities, while subsequent thermal decarboxylation provides a clean method for amine liberation [26]. Purification yields of up to 98% have been achieved with this methodology across a range of amine substrates [26].

Amine-functionalized silica represents a specialized stationary phase designed to minimize acid-base interactions during chromatographic purification [29]. These materials feature surface-bound amino groups that reduce the attraction between basic analytes and acidic silanols [29]. The use of amine-modified stationary phases enables purification using conventional solvent systems without the need for amine modifiers [29].

The choice of purification method depends critically on the specific impurity profile and the scale of synthesis [26] [29]. Small-scale laboratory preparations may benefit from chromatographic methods despite their higher cost, while industrial-scale processes require more economical approaches such as distillation or crystallization [26] [24]. The development of continuous purification processes that integrate with synthetic methodologies represents an active area of research aimed at improving overall process efficiency [29].

The thermodynamic properties of diethyl(propyl)amine demonstrate typical behavior for tertiary aliphatic amines, with several key phase transition characteristics defining its bulk properties.

Phase Transition Properties

Diethyl(propyl)amine exhibits a boiling point range of 385.2-442.55 K (112.05-169.40°C) [4] [2], with most reliable sources indicating a boiling point near 391.75 K (118.6°C) [5] [6]. The compound has an estimated melting point of approximately 182 K (-91.17°C) [5], indicating it remains liquid under normal ambient conditions. The substantial difference between melting and boiling points reflects the moderate intermolecular forces typical of tertiary amines.

Critical properties calculated using the Joback group contribution method indicate a critical temperature of 621.46 K, critical pressure of 2969.80 kPa, and critical volume of 0.474 m³/kmol [4]. These values position diethyl(propyl)amine within the typical range for tertiary aliphatic amines and reflect the molecular size and intermolecular interactions.

Thermodynamic Functions

The heat of vaporization for diethyl(propyl)amine is 43.86 kJ/mol [4], which is consistent with the moderate volatility observed for this compound. The heat of formation in the gas phase is -86.49 kJ/mol, while the heat of fusion is calculated as 22.10 kJ/mol [4]. The Gibbs free energy of formation is 185.29 kJ/mol [4], indicating thermodynamic stability under standard conditions.

Specific heat capacity varies with temperature, ranging from 281.45 J/mol·K at 444.53 K to 354.24 J/mol·K at 621.46 K [4]. This temperature dependence follows the expected pattern for organic molecules where vibrational modes become increasingly accessible at higher temperatures.

Vapor Pressure Relationships

Vapor pressure data for diethyl(propyl)amine follows the Clausius-Clapeyron relationship, demonstrating exponential dependence on temperature [4]. At 293.15 K (20°C), the vapor pressure is approximately 0.16 kPa, increasing to 8.02 kPa at 363.15 K (90°C) [4]. This vapor pressure profile indicates moderate volatility suitable for various industrial applications while maintaining reasonable handling safety.

Temperature (K)Temperature (°C)Vapor Pressure (kPa)
263.16-100.01
273.1500.03
293.15200.16
313.15400.62
333.15601.92
363.15908.02

Solvation Dynamics in Polar and Non-polar Media

The solvation behavior of diethyl(propyl)amine reflects its amphiphilic nature, with the tertiary amine nitrogen providing a polar center while the hydrocarbon substituents contribute hydrophobic character.

Solubility Characteristics

Diethyl(propyl)amine demonstrates excellent solubility in organic solvents [3] [7], consistent with its predominantly hydrocarbon structure. The compound exhibits a calculated LogP (octanol/water partition coefficient) of 1.73820 [6], indicating moderate lipophilicity. This value suggests preferential partitioning into organic phases while maintaining some degree of water miscibility due to the basic nitrogen center.

Polar Solvent Interactions

In polar protic solvents, diethyl(propyl)amine can participate in hydrogen bonding as a proton acceptor through its nitrogen lone pair [8]. The basicity of the compound, with an estimated pKa around 10.8-11.0 [7], enables protonation in acidic media, significantly altering its solvation properties. Upon protonation, the resulting ammonium cation exhibits enhanced water solubility and altered phase behavior.

Studies on related diethylaminopropylamine systems demonstrate that amine-containing compounds can form hydrogen bonds with polar solvents, affecting their thermodynamic and transport properties [9] . The solvation dynamics involve both electrostatic interactions between the nitrogen lone pair and polar solvent molecules, as well as hydrophobic interactions between the alkyl chains and the solvent environment.

Non-polar Solvent Behavior

In non-polar media, diethyl(propyl)amine exhibits behavior typical of organic bases, with solvation primarily governed by van der Waals forces and dispersion interactions [8]. The compound's solubility in hydrocarbon solvents is enhanced by the substantial aliphatic character provided by the ethyl and propyl substituents.

Surface Activity and Colloidal Behavior Analysis

While diethyl(propyl)amine is not a conventional surfactant, its amphiphilic structure imparts some degree of surface activity and influences its behavior at interfaces.

Surface Tension Properties

Related diethylamine compounds demonstrate surface tension values around 19.91 dyn/cm [11], suggesting that diethyl(propyl)amine would exhibit similar interfacial properties. The presence of the nitrogen polar head group and hydrocarbon tails provides the molecular asymmetry necessary for surface activity, though to a lesser extent than dedicated surfactant molecules.

Interfacial Behavior

The surface activity of diethyl(propyl)amine arises from the orientation of molecules at air-liquid interfaces, with the nitrogen atom preferentially oriented toward the aqueous phase and the alkyl chains extending into the vapor phase [12]. This orientation reduces surface tension compared to pure water or hydrocarbon solvents.

Colloidal Stability Considerations

In aqueous systems, diethyl(propyl)amine can influence colloidal stability through several mechanisms. As a weak base, it can alter solution pH, affecting the surface charge of colloidal particles [13]. Additionally, the compound may adsorb onto particle surfaces, providing steric or electrostatic stabilization depending on the system conditions.

The compound's behavior in mixed solvent systems demonstrates potential for use in formulations requiring controlled interfacial properties. Studies on related aminopropyl compounds show their utility as surface modifiers and colloidal stabilizers [12] [14].

Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of diethyl(propyl)amine provides definitive structural identification and reveals important molecular properties.

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy of diethyl(propyl)amine reveals characteristic vibrational modes that confirm its tertiary amine structure [15] [16]. Unlike primary and secondary amines, tertiary amines lack N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which is a key distinguishing feature [15] [16].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C-H Stretching (Aliphatic)3000-2850StrongAliphatic C-H bonds
C-H Stretching (CH₃)2950-2920StrongAsymmetric CH₃ stretch
C-H Stretching (CH₂)2930-2850StrongSymmetric CH₂ stretch
C-N Stretching1250-1000Medium-StrongTertiary amine C-N stretch
CH₃ Deformation1450, 1375MediumMethyl group deformation
CH₂ Deformation1465MediumMethylene group deformation

The absence of N-H stretching and bending modes clearly identifies the compound as a tertiary amine [15] [16]. The C-N stretching region around 1250-1000 cm⁻¹ provides confirmatory evidence for the amine functionality, though these peaks are weaker than corresponding C-O stretches due to the lower electronegativity of nitrogen compared to oxygen [15].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the different proton environments in diethyl(propyl)amine [17] [18]. The spectrum reveals five distinct sets of signals corresponding to the various alkyl chain protons.

Proton Environment¹H NMR δ (ppm)MultiplicityIntegration¹³C NMR δ (ppm)
N-CH₂-CH₃ (ethyl α-CH₂)2.4-2.6Quartet4H47-49
N-CH₂-CH₃ (ethyl CH₃)1.0-1.2Triplet6H11-13
N-CH₂-CH₂-CH₃ (propyl α-CH₂)2.3-2.5Triplet2H60-62
N-CH₂-CH₂-CH₃ (propyl β-CH₂)1.5-1.7Multiplet2H20-22
N-CH₂-CH₂-CH₃ (propyl CH₃)0.9-1.1Triplet3H11-13

The chemical shifts and coupling patterns confirm the expected connectivity and provide quantitative integration ratios consistent with the molecular formula. The downfield shift of protons α to nitrogen (2.3-2.6 ppm) results from the electron-withdrawing effect of the nitrogen atom [19].

¹³C NMR spectroscopy shows carbon atoms directly attached to nitrogen appearing in the 10-65 ppm region [19]. The carbons α to nitrogen are deshielded and appear downfield compared to typical alkyl carbons due to the electron-withdrawing effect of the nitrogen atom.

Mass Spectrometry

Mass spectrometric analysis of diethyl(propyl)amine follows the nitrogen rule, where compounds containing an odd number of nitrogen atoms exhibit odd molecular ion masses [20] [21]. The molecular ion peak appears at m/z 115, corresponding to the molecular weight.

Fragment Ionm/zRelative Intensity (%)Assignment
Molecular Ion [M]⁺11510-20Intact molecule
Loss of CH₃ [M-15]⁺10015-25Loss of methyl from ethyl
Loss of C₂H₅ [M-29]⁺8640-60Loss of ethyl group
Loss of C₃H₇ [M-43]⁺7220-40Loss of propyl group
Diethylamine fragment7330-50N(C₂H₅)₂H⁺
Propylamine fragment5920-30C₃H₇NH₂⁺
Base peak30100CH₂=N(CH₃)⁺

The fragmentation pattern shows characteristic losses of alkyl groups from the nitrogen center, with the base peak at m/z 30 representing a rearranged iminium ion [20]. This fragmentation behavior is typical for tertiary aliphatic amines and provides structural confirmation.

XLogP3

2.2

Other CAS

4458-31-5

Wikipedia

Diethyl(propyl)amine

Dates

Last modified: 08-15-2023
Rodrigalvarez et al. Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature Chemistry, DOI: 10.1038/s41557-019-0393-8, published online 20 December 2019

Explore Compound Types